molecular formula C16H27NO4 B1445414 1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine CAS No. 958026-98-7

1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine

Cat. No.: B1445414
CAS No.: 958026-98-7
M. Wt: 297.39 g/mol
InChI Key: KYIWNEHNGQWVBP-ZRDIBKRKSA-N
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Description

1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine is a chemical compound with the molecular formula C14H23NO4. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amines during chemical reactions.

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce alcohols or amines .

Scientific Research Applications

1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the development of biologically active molecules and as a building block in peptide synthesis.

    Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine involves its role as a protecting group in chemical reactions. The Boc group protects the amine functionality from unwanted reactions, allowing for selective transformations of other functional groups. The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry, where it facilitates the formation of desired products by preventing side reactions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
  • Ethyl 2-(1-Boc-4-piperidylidene)acetate
  • tert-Butyl 4-(2-ethoxy-2-oxoethylidene)-1-piperidinecarboxylate

Uniqueness

1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine is unique due to its specific structure, which includes the Boc protecting group and the ethoxy-oxoethylidene moiety. This combination provides stability and reactivity that are advantageous in various synthetic applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl (4E)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-7-20-13(18)10-12-8-9-17(11-16(12,5)6)14(19)21-15(2,3)4/h10H,7-9,11H2,1-6H3/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIWNEHNGQWVBP-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCN(CC1(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\CCN(CC1(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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